molecular formula C11H8BrNO2 B3218094 3-Acetyl-6-bromoquinolin-4(1H)-one CAS No. 1187551-47-8

3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No. B3218094
CAS RN: 1187551-47-8
M. Wt: 266.09 g/mol
InChI Key: KGVYTHOAATULPK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinolin-4(1H)-one, also known as ABQ, is a heterocyclic organic compound that belongs to the class of quinolones. ABQ has been widely studied due to its potential applications in the field of medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds, including antiviral, antibacterial, and anticancer agents.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Acetyl-6-bromoquinolin-4(1H)-one is of interest in the field of synthetic organic and medicinal chemistry. It is used in various chemical transformations and syntheses, providing a platform for the development of important compounds. For instance, its synthesis and reactions have been explored, emphasizing its value in creating diverse chemical structures (Abdou et al., 2019).

Structural Studies

The structural aspects of this compound derivatives have been studied using various spectroscopic techniques. These studies provide insights into their chemical behavior and potential applications in different fields (Mphahlele et al., 2002).

Biological Activity

This compound has been investigated for its potential biological activities. For instance, derivatives of this compound have been synthesized and screened for antimicrobial activity against various bacteria and fungi, showing promising results compared to standard drugs (Abhishek et al., 2014).

Antibacterial Studies

The antibacterial potential of 6-Bromoquinolin-4-ol derivatives, related to this compound, has been explored. These studies included evaluating their effectiveness against drug-resistant bacteria, showcasing their potential in addressing contemporary health challenges (Arshad et al., 2022).

properties

IUPAC Name

3-acetyl-6-bromo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYTHOAATULPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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